Product packaging for 4-Amino-N-ethyl-N-phenylbenzamide(Cat. No.:CAS No. 65270-05-5)

4-Amino-N-ethyl-N-phenylbenzamide

Cat. No.: B1269036
CAS No.: 65270-05-5
M. Wt: 240.3 g/mol
InChI Key: CQVXDHAQPYPAEU-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. wikipedia.org This structural motif is prevalent in numerous biologically active molecules and functional materials. The chemistry of benzamides is rich and varied, with research spanning from the synthesis of new derivatives to the exploration of their pharmacological and material properties.

Substituted benzamides, in particular, are a cornerstone of medicinal chemistry. The nature and position of substituents on the benzene ring and the amide nitrogen can dramatically influence the compound's biological activity. For instance, various substituted benzamides are utilized as analgesics. The amino group, as seen in 4-Amino-N-ethyl-N-phenylbenzamide, is a common feature in many pharmacologically active benzamides, often contributing to their specific interactions with biological targets. wikipedia.orgresearchgate.net

The synthesis of benzamides can be achieved through several routes, a common method being the reaction of a substituted benzene derivative with oxalyl chloride and aluminum chloride to form an acid chloride, which is then reacted with an amine. acs.org Another approach involves the direct conversion of arenes to benzamides using reagents like cyanoguanidine in the presence of a strong acid. nih.gov The reactivity of the benzamide structure itself allows for further modifications, making it a versatile scaffold in organic synthesis.

Significance of this compound as a Research Scaffold

The structure of this compound serves as a valuable research scaffold, providing a template for the design and synthesis of more complex molecules. Its three key components—the central benzamide, the N-ethyl-N-phenyl group, and the 4-amino group—offer multiple points for chemical modification. This allows researchers to systematically alter the molecule's properties to achieve desired biological or material characteristics.

In medicinal chemistry, for example, derivatives built upon the 4-aminobenzamide (B1265587) core have been explored for various therapeutic applications. The amino group can be a crucial pharmacophore or a point for further chemical elaboration. Research has shown that N-phenylbenzamide derivatives can exhibit antiviral activities, highlighting the potential of this structural class. nih.gov Furthermore, aminobenzimidazole derivatives, which share the aminobenzamide substructure, have been investigated as potent enzyme inhibitors. benthamdirect.com

The adaptability of the this compound scaffold allows for the generation of libraries of related compounds. These libraries can then be screened for activity in various biological assays, a common strategy in drug discovery. For instance, studies on related 4-aminobenzamide analogues have led to the identification of potent inhibitors of DNA methylation, a key process in epigenetics and cancer. nih.gov This underscores the importance of the 4-aminobenzamide core as a starting point for developing new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis. These properties dictate its behavior in different solvents and reaction conditions.

PropertyValueSource
Molecular Formula C15H16N2O sigmaaldrich.comjk-sci.comnih.gov
Molecular Weight 240.31 g/mol jk-sci.com
Physical Form Solid sigmaaldrich.com
CAS Number 65270-05-5 sigmaaldrich.comjk-sci.comchemicalbook.com

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic Data
IUPAC Name This compound
InChI 1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
InChI Key CQVXDHAQPYPAEU-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source: sigmaaldrich.com

Synthesis and Reactivity

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, general methods for synthesizing substituted benzamides can be applied. A common approach involves the acylation of N-ethylaniline with a 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group.

The reactivity of this compound is primarily dictated by the functional groups present: the primary aromatic amine, the tertiary amide, and the aromatic rings. The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions. The aromatic rings can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and amide groups.

Applications in Academic Research

The utility of this compound in academic research is primarily as a building block or a scaffold for the synthesis of more complex molecules with potential applications in various fields.

Medicinal Chemistry

In the realm of medicinal chemistry, the 4-aminobenzamide core is a well-established pharmacophore. Derivatives of 4-aminobenzamide have been investigated for a wide range of biological activities. For example, studies on related N-phenylbenzamide derivatives have shown potential as antiviral agents. nih.gov The structural motif is also present in compounds designed as inhibitors of enzymes such as DNA methyltransferases, which are important targets in cancer therapy. nih.gov The N-ethyl-N-phenyl substitution pattern can influence the lipophilicity and steric properties of the molecule, which are critical for its interaction with biological targets.

Materials Science

While less documented, the structural features of this compound suggest potential applications in materials science. The presence of aromatic rings and the amide linkage can contribute to thermal stability and specific intermolecular interactions, such as hydrogen bonding. These properties are desirable in the design of novel polymers or organic materials with specific electronic or optical properties. The amino group also provides a handle for polymerization or for grafting the molecule onto surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B1269036 4-Amino-N-ethyl-N-phenylbenzamide CAS No. 65270-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXDHAQPYPAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342026
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65270-05-5
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino N Ethyl N Phenylbenzamide and Its Derivatives

General Synthetic Strategies for Benzamide (B126) Derivatives

The construction of the benzamide backbone can be achieved through several established chemical transformations. These methods often involve the activation of a carboxylic acid derivative to facilitate the formation of the amide bond.

Amidation Reactions of Benzoic Acid Derivatives

A cornerstone of benzamide synthesis is the direct reaction of a benzoic acid derivative with an amine. nih.govyoutube.com However, the direct coupling of a carboxylic acid and an amine can be challenging due to a competing acid-base reaction. fishersci.it To overcome this, the carboxylic acid is typically activated. fishersci.it Common activating agents include thionyl chloride (SOCl₂), which converts the benzoic acid into a more reactive benzoyl chloride. vedantu.com Other methods involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) salts, which form highly reactive intermediates that readily react with amines. fishersci.itnih.gov

A variety of reaction conditions can be employed for these amidations. The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride in the presence of a base, often in an aprotic solvent at room temperature. fishersci.it More recently, methods utilizing ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth have been developed as a green and efficient alternative for the direct condensation of benzoic acids and amines. researchgate.net

Coupling Reactions via Acyl Chlorides

The use of acyl chlorides as reactive intermediates is a prevalent and efficient method for synthesizing benzamides. nih.govresearchgate.net Benzoyl chlorides, which can be prepared from the corresponding benzoic acids by reaction with reagents like thionyl chloride or oxalyl chloride, readily react with primary and secondary amines to form the desired amide bond. fishersci.itvedantu.com This reaction is often carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct. fishersci.it

Despite their widespread use, acyl chlorides have limitations, including sensitivity to moisture and a corrosive nature. researchgate.net Recent advancements have focused on developing milder and more efficient conditions for amide synthesis from acyl chlorides to minimize side reactions like hydrolysis and racemization. researchgate.net For instance, solvent-controlled amidation of aroyl chlorides using alkali-metal silyl-amide reagents has been reported as a highly selective method. rsc.org

Specific Synthesis of 4-Amino-N-ethyl-N-phenylbenzamide and Related Compounds

While the general strategies outlined above are applicable, the specific synthesis of this compound often involves tailored approaches to introduce the ethyl and phenyl substituents on the amide nitrogen.

Aminobenzamide Formation via N-Ethyl-N-phenylamine Reactants

A direct approach to synthesizing this compound involves the use of N-ethyl-N-phenylamine as a key reactant. In this method, a suitably protected 4-aminobenzoic acid or its activated derivative is reacted with N-ethyl-N-phenylamine. For example, 4-nitrobenzoyl chloride can be reacted with N-ethyl-N-phenylamine to form the corresponding 4-nitro-N-ethyl-N-phenylbenzamide, which is then reduced to the target compound.

A study by Schroeder and Wilcox details the synthesis of 4-(N-Ethylamino)-N-ethyl-N-phenylbenzamide, a closely related derivative. acs.org This highlights the feasibility of utilizing substituted anilines in the synthesis of complex benzamides.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis, offering high efficiency and selectivity. d-nb.info In the context of benzamide synthesis, palladium-catalyzed aminocarbonylation is a notable method. d-nb.info This reaction involves the coupling of an aryl halide or triflate with an amine and carbon monoxide in the presence of a palladium catalyst to form the corresponding benzamide.

While a direct palladium-catalyzed synthesis of this compound has not been extensively reported, the principles of palladium catalysis are applicable. For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed to couple a 4-amino-substituted aryl component with N-ethyl-N-phenylamine and a carbon monoxide source. Research into palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) has shown promise for the synthesis of N-aryl carbamates, which are structurally related to benzamides. mit.edu However, attempts to use palladium-mediated extrusion-insertion reactions of palladium sulfinate complexes with phenyl isocyanate to form N-phenylbenzamide have been unsuccessful, leading instead to the formation of biphenyl. utas.edu.au

Advanced Synthetic Approaches

Modern organic synthesis provides powerful tools for the efficient construction of complex molecules like derivatives of this compound. These methods often focus on atom economy, step efficiency, and the ability to introduce molecular diversity.

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.goviupac.org These reactions are instrumental in the synthesis of complex heterocyclic structures from simple starting materials. nih.gov For instance, a domino Knoevenagel/hetero-Diels-Alder cycloaddition cascade can be employed to construct intricate heterocyclic systems. nih.gov This type of reaction involves the initial condensation of an aldehyde with an active methylene (B1212753) compound, followed by an intramolecular [4+2] cycloaddition to form a heterocyclic ring. nih.goviupac.org While direct examples involving this compound are not extensively documented, the principles of domino reactions are applicable to its derivatives. For example, a suitably functionalized derivative could participate in a domino sequence to generate novel polycyclic architectures. nih.govnih.gov

The power of domino reactions is further exemplified by sequences that combine transformations with different mechanisms, broadening their synthetic utility. nih.gov For example, a domino C-N coupling/hydroamination reaction sequence can be used to synthesize various nitrogen-containing heterocycles. researchgate.net This approach has been successfully applied to the synthesis of complex structures like quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridines. researchgate.net

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form C-O, C-S, C-N, and C-C bonds. wikipedia.orgnih.gov Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. organic-chemistry.org

In the context of this compound derivatives, Ullmann-type reactions are particularly relevant for N-arylation. The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the coupling of an aniline (B41778) with an aryl halide to form a diarylamine. wikipedia.org This can be a key step in synthesizing derivatives where an additional aryl group is attached to the nitrogen atom of the 4-amino group. The reactivity of the aryl halide in Ullmann couplings follows the order Ar-I > Ar-Br > Ar-Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. sci-hub.se

Modern Ullmann-type reactions often employ soluble copper catalysts supported by ligands such as diamines or N,N-dimethyl glycine, which allow for lower reaction temperatures. organic-chemistry.orgnih.gov The generally accepted mechanism involves the initial formation of a copper(I)-ligand complex, followed by coordination to the amide or amine, and subsequent oxidative addition of the aryl halide. nih.gov

Table 1: Comparison of Traditional and Modern Ullmann Coupling Conditions

FeatureTraditional Ullmann ReactionModern Ullmann-Type Reaction
Catalyst Stoichiometric copper powderCatalytic soluble copper salts with ligands
Temperature High (>200 °C)Milder temperatures
Solvents High-boiling polar solvents (e.g., nitrobenzene, DMF)Various organic solvents
Substrate Scope Often requires activated aryl halidesBroader substrate scope, including less reactive halides

The primary amino group of this compound provides a versatile handle for derivatization through N-alkylation and N-arylation reactions. These transformations are crucial for modifying the compound's properties and exploring structure-activity relationships.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net For instance, the reaction of a primary amine with an alkyl bromide can introduce an alkyl group onto the nitrogen atom. acs.org Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents represents a more environmentally friendly approach, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org

N-Arylation introduces an aryl group to the nitrogen atom and can be accomplished through methods like the Buchwald-Hartwig amination or the aforementioned Ullmann-type C-N coupling reactions. wikipedia.orgnih.gov A facile catalyst-free N-alkylation/N'-arylation process has also been described in a multicomponent reaction, providing direct access to aromatic aminoalkyl amines. nih.gov

The synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, involves the reduction of the corresponding nitro compound, which is prepared by the acylation of 2,6-dimethylaniline (B139824) with p-nitrobenzoyl chloride. google.com This highlights a common strategy for preparing N-aryl benzamides.

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of this compound can significantly influence its electronic properties, reactivity, and biological activity.

The synthesis of such functionalized derivatives typically starts from appropriately substituted precursors. For example, to introduce a nitro group (an EWG), a nitrated starting material like 4-nitrobenzoyl chloride can be used in the initial amide bond formation. google.comnih.gov The nitro group can subsequently be reduced to an amino group (an EDG), which can be further modified. nih.gov

The synthesis of N-phenylbenzamide derivatives with various substituents has been reported in the context of developing agents targeting kinetoplastid parasites. nih.gov These syntheses often involve the coupling of a substituted 4-nitroaniline (B120555) with a 4-nitrobenzoyl chloride, followed by reduction of the nitro groups. nih.gov

Chemical Transformations and Reaction Mechanisms

Understanding the chemical transformations and reaction mechanisms of this compound and its derivatives is essential for designing new synthetic routes and predicting their chemical behavior.

Domino reactions can sometimes involve oxidative rearrangements, leading to the formation of unexpected and structurally complex products. While specific examples involving this compound are not prevalent in the literature, the general principles can be inferred from related systems.

Cyclization Reactions to Form Fused Heterocycles

The synthesis of fused heterocyclic systems from derivatives of this compound represents a significant area of research, leading to the formation of structurally complex molecules with potential applications in various fields of chemistry. These reactions typically involve intramolecular cyclization, often facilitated by a catalyst or specific reagents that enable the construction of new ring systems fused to the benzamide core.

One of the most common fused heterocyclic systems synthesized from aminobenzamide precursors are quinazolinones. Methodologies for the synthesis of quinazolin-4(3H)-ones often utilize N-substituted 2-aminobenzamides as starting materials. A notable approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a source of a single carbon atom, which cyclizes with the amino and amide functionalities of the benzamide. acs.orgresearchgate.net

For instance, a sustainable method for quinazolinone synthesis employs hydrogen peroxide (H₂O₂) as an oxidant in the presence of DMSO. acs.orgnih.gov This reaction proceeds by heating the N-substituted 2-aminobenzamide (B116534) with H₂O₂ in DMSO. nih.gov While the specific use of this compound is not detailed, the general applicability of this method to a range of N-substituted aminobenzamides suggests its potential for the cyclization of the target compound or its isomers. acs.org The reaction conditions for the synthesis of various quinazolin-4(3H)-ones from different N-substituted 2-aminobenzamides are summarized in the table below.

Table 1: Synthesis of Quinazolin-4(3H)-ones from N-Substituted 2-Aminobenzamides using DMSO and H₂O₂

Starting Material (N-Substituted 2-Aminobenzamide) Reagents Solvent Temperature (°C) Time (h) Product Yield (%) Reference
2-Amino-N-methylbenzamide H₂O₂ DMSO 150 14 2-Methyl-2,3-dihydroquinazolin-4(1H)-one 23 (without H₂O₂), Not specified with H₂O₂ acs.org
General N-substituted 2-aminobenzamides H₂O₂ (1 equiv) DMSO 150 14 Corresponding quinazolin-4(3H)-one Moderate to good nih.gov

Another approach for the synthesis of quinazolinones involves the reaction of 2-aminobenzamide with benzoyl chlorides in the presence of a solid acid catalyst, SBA-Pr-SO₃H, under solvent-free conditions. orientjchem.org This method first leads to the formation of a benzamide derivative, which can then undergo cyclization at elevated temperatures to yield the quinazolinone. orientjchem.org

Transition metal-catalyzed reactions also offer a powerful tool for the synthesis of fused heterocycles. Rhodium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of N-fused heterocycles from various benzamide derivatives. snnu.edu.cn For example, the rhodium(III)-catalyzed coupling of N-methoxybenzamides with 2,2-difluorovinyl tosylate can lead to the formation of fluorinated isoquinolinones. snnu.edu.cn While this example does not start with an aminobenzamide, it highlights the potential of rhodium catalysis for the cyclization of appropriately functionalized benzamides. The choice of directing group on the amide nitrogen is crucial for the outcome of these reactions. snnu.edu.cn

The following table outlines a rhodium-catalyzed approach to fluorinated heterocycles, demonstrating the versatility of such catalytic systems.

Table 2: Rhodium-Catalyzed Synthesis of Fluorinated Heterocycles

Starting Material Coupling Partner Catalyst System Product Type Reference
N-Methoxybenzamide 2,2-Difluorovinyl tosylate Rh(III) catalyst Monofluorinated alkene / 4-Fluoroisoquinolin-1(2H)-one snnu.edu.cn
N-Pivaloyloxybenzamide Olefins Rh(III) catalyst Cyclized product snnu.edu.cn

These synthetic methodologies underscore the importance of the substitution pattern on the benzamide starting material and the choice of reagents and catalysts in directing the course of the cyclization reaction to yield specific fused heterocyclic structures.

Advanced Spectroscopic Investigations and Structural Elucidation of 4 Amino N Ethyl N Phenylbenzamide Analogs

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound. The FTIR spectrum of 4-Amino-N-ethyl-N-phenylbenzamide exhibits characteristic absorption bands corresponding to its various functional groups. The positions of these bands provide valuable information about the molecular framework.

Key vibrational modes observed in the FTIR spectrum include the N-H stretching vibrations of the primary amino group, the C=O stretching of the amide group, and the C-N stretching vibrations. The aromatic C-H stretching and bending vibrations, as well as the skeletal vibrations of the benzene (B151609) rings, also contribute to the complexity of the spectrum.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3450 - 3350N-H stretching (asymmetric and symmetric) of the primary amino group
3100 - 3000Aromatic C-H stretching
2975 - 2850Aliphatic C-H stretching of the ethyl group
1680 - 1630C=O stretching (Amide I band)
1600 - 1450Aromatic C=C stretching
1550 - 1510N-H bending (Amide II band)
1350 - 1200C-N stretching

Complementing FTIR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of this compound. FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure.

The FT-Raman spectrum is often dominated by the stretching vibrations of the aromatic rings and the C=C bonds. The symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum, can be prominent in the FT-Raman spectrum. This complementary nature is crucial for a comprehensive vibrational analysis.

Table 2: FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
1610 - 1580Aromatic C=C stretching
1350 - 1300C-N stretching
1000Ring breathing mode of the benzene ring

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of trace amounts of analytes and provides detailed information about the molecule-surface interaction.

When this compound is adsorbed on a metal surface, significant changes in its Raman spectrum are observed. These changes include shifts in the positions of certain vibrational bands and notable variations in their intensities. The analysis of these spectral modifications provides clues about the nature of the interaction between the molecule and the metal substrate. For instance, bands associated with functional groups directly involved in binding to the surface often exhibit the most significant shifts and intensity enhancements.

The SERS effect is highly dependent on the distance and orientation of the molecule with respect to the metal surface. By applying the SERS surface selection rules, which dictate that vibrations with a component of polarizability perpendicular to the surface will be preferentially enhanced, the orientation of the adsorbed this compound can be deduced. For example, an enhancement of the ring breathing modes of the phenyl groups would suggest an orientation where the aromatic rings are perpendicular or tilted with respect to the metal surface. Conversely, an enhancement of in-plane vibrations might indicate a more parallel orientation. The specific orientation is often influenced by the nature of the metal surface and the experimental conditions.

Surface-Enhanced Raman Scattering (SERS) Spectroscopy and Surface Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the molecule.

For this compound, ¹H NMR and ¹³C NMR are the most commonly employed techniques. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.50m5HProtons of the N-phenyl group
6.60 - 7.10m4HProtons of the 4-aminobenzoyl group
4.20s (broad)2HNH₂ protons
3.80q2H-CH₂- protons of the ethyl group
1.20t3H-CH₃ protons of the ethyl group

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
168C=O (amide)
150C-NH₂ (aromatic)
142Quaternary C of N-phenyl group
120 - 130Aromatic CH carbons
115Quaternary C of 4-aminobenzoyl group
45-CH₂- (ethyl group)
14-CH₃ (ethyl group)

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The spectrum of this compound can be predicted by analyzing the spectra of its structural analogs.

The key proton signals for this compound are expected in several distinct regions of the ¹H NMR spectrum. The ethyl group (–CH₂CH₃) attached to the amide nitrogen will exhibit a characteristic quartet for the methylene (B1212753) protons (–CH₂) and a triplet for the methyl protons (–CH₃) due to spin-spin coupling. Based on data from related N-ethylated amides and anilines, the quartet is anticipated to appear in the range of δ 3.4-3.9 ppm, while the triplet will be further upfield, typically around δ 1.1-1.3 ppm. mdpi.comnist.gov

The protons on the two aromatic rings will give rise to a more complex set of signals in the downfield region of the spectrum (δ 6.5-8.0 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet between δ 7.0 and 7.5 ppm, similar to those in N-phenylbenzamide. rsc.org The protons on the 4-aminobenzoyl moiety are expected to show a characteristic AA'BB' splitting pattern. The protons ortho to the carbonyl group will be deshielded and are predicted to resonate at approximately δ 7.6-7.9 ppm, appearing as a doublet. The protons ortho to the amino group (meta to the carbonyl) will be shielded by the electron-donating amino group and are expected to appear as a doublet at a more upfield chemical shift, likely around δ 6.6-6.8 ppm. rsc.orgrsc.org The protons of the primary amino group (–NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed in the range of δ 3.5-5.0 ppm.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Analog Data Reference
Ethyl -CH₃1.1 - 1.3Triplet mdpi.comnist.gov
Ethyl -CH₂3.4 - 3.9Quartet mdpi.comnist.gov
Amino -NH₂3.5 - 5.0Broad Singlet rsc.orgrsc.org
Aromatic (protons ortho to -NH₂)6.6 - 6.8Doublet rsc.orgrsc.org
Aromatic (N-phenyl)7.0 - 7.5Multiplet rsc.org
Aromatic (protons ortho to C=O)7.6 - 7.9Doublet rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom.

For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm, a characteristic region for amide carbonyls. researchgate.net The carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (–CH₂) is anticipated to resonate around δ 40-50 ppm, while the methyl carbon (–CH₃) will be found further upfield, likely between δ 12-16 ppm.

The aromatic carbons will exhibit a range of chemical shifts depending on their substitution. The carbon attached to the amino group (C-NH₂) will be significantly shielded and is predicted to appear around δ 145-155 ppm. rsc.org Conversely, the quaternary carbon of the phenyl ring attached to the amide nitrogen will be found in the region of δ 135-145 ppm. The remaining aromatic carbons will resonate in the typical aromatic region of δ 110-135 ppm, with those ortho and para to the amino group being more shielded (lower ppm values) and those ortho to the carbonyl group being more deshielded (higher ppm values). rsc.orgrsc.org

Carbon Predicted Chemical Shift (δ, ppm) Analog Data Reference
Ethyl -CH₃12 - 16 researchgate.net
Ethyl -CH₂40 - 50 researchgate.net
Aromatic C-NH₂145 - 155 rsc.org
Quaternary N-Aryl C135 - 145 rsc.org
Other Aromatic C110 - 135 rsc.orgrsc.org
Carbonyl C=O165 - 175 researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of tertiary amides and aromatic amines.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₆N₂O = 240.30 g/mol ). A key fragmentation pathway for amides is the α-cleavage adjacent to the carbonyl group. This would lead to the formation of the 4-aminobenzoyl cation (m/z 120) and the N-ethyl-N-phenylaminyl radical. The 4-aminobenzoyl cation is expected to be a prominent peak in the spectrum and can further fragment by losing carbon monoxide (CO) to give a fragment at m/z 92, corresponding to the aminophenyl cation. rsc.orgresearchgate.net

Another characteristic fragmentation would involve cleavage of the N-aryl bond, leading to a fragment corresponding to the benzoyl group attached to the N-ethylamino moiety. Cleavage of the ethyl group from the nitrogen would also be an expected fragmentation pathway. The presence of the N-phenyl group can lead to rearrangements and the formation of various aromatic fragment ions.

Fragment Ion Predicted m/z Origin Analog Data Reference
[M]⁺240Molecular Ion
[M - C₂H₅]⁺211Loss of ethyl radical nih.gov
[C₇H₆NO]⁺1204-Aminobenzoyl cation rsc.orgresearchgate.net
[C₆H₆N]⁺92Loss of CO from m/z 120 rsc.orgresearchgate.net
[C₆H₅]⁺77Phenyl cation researchgate.net

Computational Chemistry and Molecular Modeling of 4 Amino N Ethyl N Phenylbenzamide Systems

Conformational Analysis and Molecular Mechanics Calculations

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is instrumental in determining stable conformations and understanding the spatial arrangement of atoms.

Energy minimization calculations are fundamental to identifying the most stable three-dimensional structures of a molecule. For benzamide (B126) derivatives, a key conformational feature is the isomerism around the amide bond (C-N). While free rotation is restricted, leading to potential cis and trans conformers, the trans conformation is generally more stable due to reduced steric hindrance.

The relative orientation of the two aromatic rings in benzanilide (B160483) derivatives is a critical determinant of their molecular shape and properties. X-ray diffraction and molecular mechanics studies on related 4-amino-N-phenylbenzamides have revealed specific angular relationships between the phenyl rings and the central amide plane. nih.gov

In active anticonvulsant benzamides, the phenyl ring attached to the nitrogen atom is often oriented at a significant angle (90 to 120 degrees) relative to the central amide plane. nih.gov This twisted conformation is a result of minimizing steric clashes, particularly when substituents are present on the rings. This specific orientation can influence how the molecule packs in a crystal lattice and its ability to form intermolecular hydrogen bonds, which are crucial for its biological and material properties. nih.gov

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are beyond the scope of classical molecular mechanics.

DFT calculations are widely used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the corresponding functional groups in the molecule.

For example, in a study on the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute its electronic and geometric properties. mdpi.comresearchgate.net Such studies allow for the theoretical assignment of key vibrational bands, such as the carbonyl (C=O) stretch, N-H stretching of the amino group, and various aromatic C-H and C-C vibrations. The correlation between theoretical and experimental spectra helps to confirm the molecular structure and understand the bonding characteristics.

Table 1: Representative Vibrational Frequencies for Related Benzamide Structures

Functional Group Typical Vibrational Frequency (cm⁻¹)
Amine (N-H) Stretch 3230–3469
Carbonyl (C=O) Stretch ~1633
Aromatic C-H Stretch 3000–3100
Amide C-N Stretch 1200–1400

Data derived from studies on structurally similar compounds like procainamide. mdpi.com

Molecules with significant intramolecular charge transfer (ICT) characteristics are candidates for nonlinear optical (NLO) materials. The first-order hyperpolarizability (β) is a key metric for a molecule's NLO response. DFT calculations are a powerful tool for predicting this property. The presence of electron-donating groups (like the amino group) and electron-accepting groups connected by a π-conjugated system can lead to large β values.

Computational studies on molecules with similar structural motifs, such as N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline (B41778), have demonstrated high hyperpolarizability. researchgate.net The calculated β value for this molecule was found to be 124 times higher than that of the standard NLO material, urea. researchgate.net This enhancement is attributed to the efficient delocalization of π-electrons across the molecule. researchgate.net Similarly, the study of 4-Amino-6-chloro-1,3-benzenedisulfonamide showed a hyperpolarizability value 27 times higher than urea. researchgate.net These findings suggest that 4-Amino-N-ethyl-N-phenylbenzamide, with its donor amino group and π-system, likely possesses significant NLO properties suitable for applications in photonic devices. researchgate.netresearchgate.net

Table 2: Calculated First-Order Hyperpolarizability (β) of Structurally Relevant Molecules

Compound β Value (a.u.) Comparison to Urea (β ≈ 18.53 a.u.)
4-Amino-6-chloro-1,3-benzenedisulfonamide 499.22 ~27x higher
N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline (non-planar) ~2297 ~124x higher

Data sourced from related NLO studies for comparative purposes. researchgate.netresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A small HOMO-LUMO gap generally signifies that a molecule is more chemically reactive and can be easily excited. nih.gov In molecules designed for NLO applications, a smaller energy gap often correlates with higher polarizability and hyperpolarizability. DFT calculations on related amine-substituted aromatic compounds show that the HOMO is typically localized on the electron-donating part of the molecule (the amino-phenyl ring), while the LUMO is distributed over the electron-accepting portion.

Table 3: Frontier Orbital Energies and Energy Gaps for Related Compounds

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Naphthalene Fragment (Reference) -5.795 -1.003 4.792
Naphthalene with Dimethylamino Group -4.833 -0.630 4.203
Procainamide Complex (S1) - - ~3.182
4-Amino-6-chloro-1,3-benzenedisulfonamide - - 3.81

Data compiled from computational studies on related molecular systems to illustrate electronic principles. mdpi.comresearchgate.netnih.gov

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. These interactions dictate the material's physical properties, such as melting point, solubility, and stability. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzamide derivatives provides a robust framework for understanding its likely solid-state behavior.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the assembly of benzamide crystal structures. In amide-containing compounds, the amide N-H group is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor.

In the crystal structure of a related compound, 4-Chloro-N-phenylbenzamide, the molecules are linked by N—H⋯O hydrogen bonds, which form C(4) chains extending along the crystallographic a-axis. researchgate.net This recurring motif is a common feature in N-aryl-amides. researchgate.net Similarly, studies on other benzamide derivatives confirm that hydrogen bonding to the central amide group is a crucial interaction that dictates the molecular conformation and packing.

For this compound, two primary hydrogen bond donors exist: the amine N-H and the amide N-H. The primary amine (-NH2) group and the carbonyl oxygen are expected to be the most significant sites for forming robust hydrogen bonding networks, likely resulting in chain or sheet-like supramolecular assemblies.

Table 1: Potential Hydrogen Bond Interactions in this compound This table is predictive, based on analyses of analogous structures.

Donor Group Acceptor Group Interaction Type Potential Motif
Amine (N-H) Carbonyl (C=O) N-H···O Intermolecular Chain/Dimer
Amide (N-H) Carbonyl (C=O) N-H···O Intermolecular Chain/Dimer
Amine (N-H) Amine (N) N-H···N Intermolecular Dimer

Weak Non-Covalent Interactions (e.g., C-H···O, C-H···N, C-H···π, π···π)

Beyond classical hydrogen bonds, weaker interactions are critical for stabilizing the three-dimensional crystal lattice. These include interactions involving the aromatic rings and aliphatic C-H bonds.

A detailed analysis of a related Schiff base reveals a cooperative effect of multiple weak interactions. nih.gov These include:

C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic rings can interact with the electron-rich faces of the phenyl rings.

lp···π Contacts: The lone pair of electrons on the carbonyl oxygen or amine nitrogen can interact with the π-system of an adjacent aromatic ring. nih.gov

In this compound, the presence of two phenyl rings and an ethyl group provides ample opportunity for a rich network of these weak interactions, which work in concert with the stronger hydrogen bonds to define the final crystal packing.

To quantify the contributions of different intermolecular forces to the stability of a crystal lattice, computational methods like the PIXEL method can be employed. researchgate.netnih.gov This semi-empirical method calculates lattice energies by partitioning the total interaction energy into its constituent coulombic (electrostatic), polarization, dispersion, and repulsion components based on the molecule's electron density derived from quantum chemical calculations. researchgate.net

While a PIXEL analysis has not been published for this compound, a study on a related Schiff base provides a template for what such an analysis would entail. nih.gov In that study, lattice energy calculations showed that the dispersion component provided the major contribution to the total energy, though the coulombic term also played a significant role. nih.gov Furthermore, by calculating the interaction energies for specific molecular pairs, it was determined that the strong N-H···N hydrogen bonds were dominated by the coulomb component, highlighting their electrostatic nature. nih.gov

Applying this methodology to this compound would allow for a detailed quantitative understanding of its crystal packing, identifying the most significant stabilizing interactions and rationalizing its thermodynamic properties.

Table 2: Representative Interaction Energy Components from a PIXEL Analysis of a Related Schiff Base Data adapted from a study on 4-(4-dimethylaminobenzylideneamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, illustrating the type of data obtained from PIXEL calculations. nih.gov

Interaction Pair (Bond Type) E_coul (kJ/mol) E_pol (kJ/mol) E_disp (kJ/mol) E_rep (kJ/mol) E_tot (kJ/mol)
Dimer (N-H···N) -33.1 -9.2 -26.9 24.5 -44.7
Dimer (C-H···O) -11.5 -2.7 -19.3 12.8 -20.7
Stacked (π···π) -10.7 -1.8 -31.7 18.9 -25.3

Computational Screening and Design Principles for Functional Materials

Computational screening allows for the high-throughput evaluation of molecules for specific applications, such as in functional materials. Benzamide derivatives are of interest for applications like nonlinear optics (NLO), which are crucial for technologies in optoelectronics and photonics. nih.govresearchgate.net

The design principles for NLO materials often involve creating molecules with a significant difference between their ground and excited state dipole moments, which is facilitated by intramolecular charge transfer (ICT). This is typically achieved by connecting an electron-donating group to an electron-accepting group via a π-conjugated system.

In the case of this compound, the amino group (-NH2) acts as an electron donor and the benzamide framework can act as part of the conjugated bridge. By computationally screening derivatives where different acceptor groups are introduced, or the conjugated system is modified, molecules with enhanced NLO properties can be identified.

Studies on other organic molecules have successfully used Density Functional Theory (DFT) to predict NLO properties. nih.govnih.govacs.org Key parameters calculated include:

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with higher molecular reactivity and better NLO activity.

Hyperpolarizability (β): This is the direct measure of a molecule's NLO response. DFT calculations can predict the first and second hyperpolarizabilities.

For example, a computational study on novel triazole derivatives identified a compound with a low band gap of 4.618 eV and a high first hyperpolarizability of 6.317 x 10⁻³⁰ esu, marking it as a promising candidate for NLO applications. nih.govresearchgate.net A similar computational screening approach could be applied to a library of this compound derivatives to discover new, high-performance functional materials.

Molecular Docking and Binding Mode Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of 4-aminobenzamide (B1265587) have been explored as inhibitors for various therapeutic targets.

Anticancer Agents: In one study, novel 4-(arylaminomethyl)benzamide derivatives were designed and evaluated as potential tyrosine kinase inhibitors. nih.gov Docking simulations against the T315I-mutant Abl kinase showed that the 4-(aminomethyl)benzamide (B1271630) fragment could serve as a flexible linker, allowing the molecule to bind effectively in the active site and bypass a bulky isoleucine residue that confers drug resistance. nih.gov

Antimalarial Agents: Derivatives of N-(4-aminobenzoyl)-l-glutamic acid have been investigated as inhibitors of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a key target for antimalarial drugs. malariaworld.org Docking studies using the CDOCKER algorithm revealed that these compounds could bind effectively to both the wild-type and mutant forms of the enzyme, with binding energies ranging from -32.76 to -123.81 kcal/mol. The simulations identified key hydrogen bonds with active site residues such as Arg122 and Ser120.

Anti-influenza Agents: A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as novel anti-influenza agents. semanticscholar.org Molecular docking was used to screen the compounds, and a lead candidate, G07, was identified that showed significant activity. The docking simulations suggested that these compounds could target the RNA-dependent RNA polymerase of the influenza virus. semanticscholar.org

These studies demonstrate the utility of molecular docking for predicting the binding modes of 4-aminobenzamide-based scaffolds. For this compound, docking simulations could be used to screen it against various protein targets, predict its binding affinity, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex.

Table 3: Examples of Molecular Docking Studies on 4-Aminobenzamide Derivatives

Derivative Class Target Protein (PDB ID) Key Interacting Residues Potential Application Reference
N-(4-aminobenzoyl)-l-glutamic acid conjugate Pf-DHFR-TS (1J3I) Arg122, Ser120 Antimalarial
4-(Arylaminomethyl)benzamide T315I-mutant Abl (3QRJ) (Bypasses Ile315) Anticancer nih.gov
4-[(Quinolin-4-yl)amino]benzamide Influenza RNA Polymerase (Predicted interaction) Anti-influenza semanticscholar.org

Structure Activity and Structure Property Relationship Studies of 4 Amino N Ethyl N Phenylbenzamide Derivatives

Conformational Requirements for Activity

The biological activity of 4-amino-N-phenylbenzamide derivatives is highly dependent on their three-dimensional shape, or conformation. Research, including X-ray diffraction and molecular mechanics calculations, has been employed to identify the specific spatial arrangement of atoms required for activity, particularly for their use as anticonvulsants. nih.gov

Studies on a series of active N-phenylbenzamide anticonvulsants have shown that the most potent compounds consistently adopt a similar, well-defined conformation. nih.gov A critical feature of this active conformation is the orientation of the N-phenyl ring relative to the central benzamide (B126) core. Specifically, the phenyl ring attached to the amide nitrogen is twisted at an angle of 90 to 120 degrees with respect to the plane of the central amide group. nih.gov This specific torsion is crucial for optimal interaction with biological targets.

Furthermore, in derivatives with substituents on the N-phenyl ring, their position is key. For instance, in active compounds with a methyl group on the N-phenyl ring, the required conformation places an ortho-methyl group near the amide nitrogen (NH). nih.gov This precise arrangement is believed to facilitate essential intermolecular interactions. The crystal structures of active compounds reveal that hydrogen bonding to the central amide group is a primary interaction, and the consistent conformation observed in active derivatives ensures the carbonyl oxygen is accessible for forming these crucial hydrogen bonds. In contrast, inactive compounds adopt conformations that obstruct this hydrogen bonding, highlighting the strict conformational requirements for biological activity. nih.gov

Structural FeatureRequirement for ActivitySupporting Evidence
N-Phenyl Ring OrientationTwisted 90°-120° relative to the amide planeX-ray Crystallography & Molecular Mechanics nih.gov
Key InteractionHydrogen bonding to the carbonyl oxygen of the amideCrystal Structure Analysis nih.gov
Inactive Compound ConformationObstructs hydrogen bonding to the amide groupConformational Analysis nih.gov

Influence of Substituents on Molecular Properties

The introduction of different chemical groups (substituents) onto the core structure of 4-Amino-N-ethyl-N-phenylbenzamide significantly alters its molecular properties and, consequently, its biological activity. The nature and position of these substituents can modulate factors such as binding affinity, selectivity, and metabolic stability.

Structure-activity relationship (SAR) studies on various N-phenylbenzamide derivatives have provided insights into these effects. For example, in a series of compounds designed as enterovirus 71 inhibitors, the presence and type of substituent on the N-phenyl ring were critical for antiviral activity. The derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a potent and promising lead compound, indicating that a bromine atom at the para-position of the N-phenyl ring contributes favorably to its activity. mdpi.com

Similarly, in studies of N-phenylbenzamide analogues targeting kinetoplastid parasites, modifications to the scaffold were shown to influence antiprotozoal activity. The replacement of 2-aminoimidazoline (B100083) groups with 2-aminobenzimidazole (B67599) heterocycles, for instance, resulted in compounds with lower basicity (pKa) and higher lipophilicity, which are crucial molecular properties affecting how a compound moves through biological membranes and interacts with its target. acs.orgnih.gov While these specific modifications did not always improve activity against all parasite types, it demonstrates the principle that substituents can be used to fine-tune these properties. acs.org For some related benzanilides, the introduction of a chlorine atom was found to be counterproductive to activity, whereas other substitutions led to a significant increase in potency. acs.org

Compound SeriesSubstituent ModificationEffect on Properties/ActivityReference
Anti-Enterovirus 71 N-Phenylbenzamides4-bromo on N-phenyl ringPotent antiviral activity (IC50 = 5.7-12 µM) mdpi.com
Antikinetoplastid N-Phenylbenzamides2-aminobenzimidazole instead of 2-aminoimidazolineLower pKa, higher lipophilicity acs.orgnih.gov
Antikinetoplastid Bis(2-aminoimidazolines)Dichloro substitutionCounterproductive for antiprotozoal activity acs.org
Antikinetoplastid BenzimidazolesScaffold modificationsUp to 50-fold increase in anti-T. brucei activity acs.org

Relationship between Functional Groups and Electronic Properties

The electronic character of the this compound scaffold is largely defined by its key functional groups: the 4-amino group and the central amide linkage. The interplay of these groups dictates the distribution of electrons within the molecule, which is fundamental to its interaction with biological receptors and enzymes.

The 4-amino group (-NH2) on the benzoyl ring is a strong electron-donating group through resonance. It increases the electron density of the aromatic ring system, which can be crucial for forming certain types of interactions with a biological target. The amide group (-C(=O)N-) itself has a complex electronic nature. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond and influences the molecule's shape and reactivity.

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. researchgate.net In the context of this compound, a key stereochemical feature arises from the nature of the tertiary amide bond.

Unlike secondary amides (like in benzanilide), which exist almost exclusively in a trans conformation, tertiary amides, such as the N-ethyl-N-phenylamide group in the title compound, can exist as a mixture of cis and trans isomers due to the relatively high energy barrier to rotation around the C-N amide bond. nih.govelsevierpure.com These two isomers (also known as atropisomers in some contexts) have different three-dimensional shapes and are diastereomers.

Cis/Trans Isomerism of the amide bond

Figure 1: Cis and Trans isomers of the tertiary amide bond in an N-alkyl-N-phenylbenzamide.

Studies on N-methylbenzanilides have shown that they predominantly exist in the cis-amide form in both crystal structures and in solution. nih.govelsevierpure.com However, the introduction of substituents, particularly at the ortho positions of the phenyl rings, can influence the equilibrium between the cis and trans forms. Adding ortho-methyl groups can destabilize the cis conformation, leading to an increased proportion of the trans isomer. nih.gov Since the cis and trans isomers will present their substituents in different spatial orientations, it is highly probable that they will exhibit different biological activities. This cis/trans isomerism represents a critical, albeit often overlooked, aspect of the structure-activity relationships for this class of compounds. While direct studies comparing the activity of isolated cis and trans isomers of this compound are not widely reported, the fundamental principles of stereochemistry suggest that controlling this isomeric ratio is a potential strategy for optimizing activity. researchgate.netmdpi.com

Research Applications in Materials Science

Unimolecular Electronics and Molecular Diodes

The N-phenylbenzamide (NPBA) framework, of which 4-Amino-N-ethyl-N-phenylbenzamide is a derivative, has been identified as a highly promising structure for creating molecular diodes. researchgate.net These single-molecule devices are fundamental components for nanoscale circuits, and the NPBA scaffold allows for the necessary electronic asymmetry to achieve rectification, the process of allowing significantly more current to flow in one direction than the other.

The ability of NPBA-based molecules to function as rectifiers is rooted in their electronic structure. researchgate.net The conductance in these molecules is primarily dominated by the highest occupied molecular orbital (HOMO), as it is the frontier orbital closest to the Fermi level of the electrodes in a molecular junction. researchgate.net The energy level of this HOMO can be strategically modified through chemical functionalization. For instance, the presence of electron-donating groups, such as the amino group in the 4-amino-aniline portion of the molecule, raises the energy of the HOMO. researchgate.net This tuning of the orbital energy is a key mechanism for controlling conductance.

Research into NPBA derivatives has established clear design principles for optimizing their electronic properties. A primary principle is that both conductance and rectification can be enhanced by the strategic functionalization of the molecule. researchgate.net

Key design considerations include:

Functional Group Substitution: Adding electron-donating groups to the 4-carboxamido-aniline fragment can increase conductance. researchgate.net

Amide N-Alkylation: The introduction of N-alkyl groups, such as the ethyl group in this compound, modifies the molecular structure. This can increase the steric hindrance, which in turn affects the dihedral angle between the phenyl rings and the planarity of the amide bond, influencing the formation of stable single-molecule junctions. researchgate.net

Anchoring Groups: The choice of groups used to anchor the molecule to the electrodes is critical for forming a sufficient number of stable junctions to allow for reliable measurement. researchgate.net

The following table summarizes the effects of different functionalizations on N-phenylbenzamide (NPBA) derivatives as studied in single-molecule junctions.

DerivativeFunctionalizationKey Structural FeatureImpact on Conductance/Junctions
Parent NPBA None (H on amide)Reference structureForms stable junctions with defined conductance. researchgate.net
N-methyl NPBA Methyl group on amideIncreased steric effect from N-alkylationDid not result in well-defined conductance plateaus in experiments. researchgate.net
Methoxy-substituted NPBA Methoxy (B1213986) groups on amino-aniline fragmentElectron-donating groupsRaises the energy of the HOMO, influencing conductance. researchgate.net

The core function of a molecular diode is to regulate current flow, which is intrinsically linked to charge separation under an applied electric field. The asymmetric design of this compound facilitates this process. When a bias voltage is applied across the molecular junction, the molecular orbitals shift in energy. Due to the molecule's inherent asymmetry, the alignment of the charge-carrying HOMO with the source and drain electrode Fermi levels is different for forward and reverse bias. This asymmetry in orbital alignment leads to a significant difference in charge transport probability, resulting in the regulation of current flow and the phenomenon of rectification. researchgate.net

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical area of study in materials science and pharmaceuticals. The N-phenylbenzamide scaffold has been identified as a potential "polymorphophore," a molecular moiety that encourages the formation of polymorphs. figshare.com

The N-phenylbenzamide framework demonstrates significant polymorphic diversity. figshare.com Studies on various derivatives have shown the formation of multiple crystal forms, often with different space groups and packing arrangements. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide, a related compound, was found to crystallize as two distinct polymorphs: an orthorhombic form (space group Pna2₁) and a triclinic form (space group P-1), depending on the crystallization solvent used. mdpi.comresearchgate.net Similarly, 2-benzoyl-N,N-diethylbenzamide can form at least four different polymorphs, with significant differences in molecular conformation and packing. mdpi.com This tendency is attributed to the scaffold's conformational flexibility and its capacity for various intermolecular interactions. figshare.com The conformation of the N-phenylbenzamide group itself generally remains constant, but it can be altered by crystal packing forces. figshare.com

The table below illustrates the polymorphic behavior observed in a related N-phenylbenzamide derivative.

PropertyPolymorph IPolymorph II
Compound N-(3-hydroxyphenyl)-3-methoxybenzamideN-(3-hydroxyphenyl)-3-methoxybenzamide
Crystal System OrthorhombicTriclinic
Space Group Pna2₁P-1
Molecules in Asymmetric Unit (Z') 12
Crystallization Solvent Petrol-ethylacetateMethanol (B129727)
Melting Point 398–400 K381–383 K
Data sourced from a study on N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.comresearchgate.net

The specific polymorph that forms is determined by a delicate balance of thermodynamic and kinetic factors during crystallization. Several key intermolecular forces and external conditions play a significant role. figshare.com

Key Influencing Factors:

Hydrogen Bonding: The N-phenylbenzamide group can form intermolecular N–H···O hydrogen bonds. However, this interaction often requires a change in molecular conformation that the molecule generally resists, making this bond less dominant than in other systems. figshare.comnih.gov The ability to form these bonds is a critical factor in the resulting crystal structure. nih.gov

Weak Interactions: Because strong hydrogen bonding is sometimes conformationally hindered, weaker forces become significant in dictating the crystal packing. These include C–H···O, C–H···π, and π···π stacking interactions. figshare.com The interplay of these varied and weaker forces contributes to the system's ability to adopt multiple, similarly stable crystalline arrangements. figshare.com

Solvent Effects: The choice of solvent for crystallization is a major factor. Different solvents can promote the nucleation and growth of different polymorphs, as seen in the case of N-(3-hydroxyphenyl)-3-methoxybenzamide where methanol yielded a different form than a petrol-ethylacetate mixture. mdpi.com

Impurities and Additives: Even small amounts of impurities with a close molecular similarity to the main compound can alter the crystallization outcome. nih.gov In some systems, an additive can thermodynamically stabilize a polymorph that is otherwise difficult to obtain by embedding itself in the crystal lattice and altering the lattice energy. nih.gov

Molecular Conformation: The presence of rotatable bonds within the molecule allows for conformational flexibility. mdpi.com Different polymorphs can "freeze" the molecule in different conformations, leading to distinct packing arrangements. mdpi.comnih.gov

Research Applications in Chemical Biology and Medicinal Chemistry Mechanistic and Structure Activity Focus

Anticonvulsant Activity and Structure-Activity Relationships

Derivatives of 4-aminobenzamide (B1265587) have been identified as a promising class of anticonvulsant agents. nih.govnih.govacs.orgacs.org Extensive research has been conducted to understand the structural features that contribute to their efficacy in preventing seizures.

Pharmacophore Identification and Optimization

A pharmacophore model for the anticonvulsant activity of this series of benzamides has been proposed, highlighting the essential structural components required for their action. researchgate.net This model generally consists of a hydrophobic domain, a hydrogen bonding domain, a distal hydrophobic domain, and an electron donor moiety. researchgate.net

Studies on analogues of 4-amino-N-(1-phenylethyl)benzamide have revealed critical structure-activity relationships. nih.gov For instance, acylation or alkylation of the 4-amino group leads to a significant loss of anticonvulsant activity. nih.gov Conversely, introducing a methylene (B1212753) group between the 4-amino group and the aromatic ring can slightly enhance potency, though it may also increase toxicity. nih.gov Reduction of the amide carbonyl group has also been shown to yield compounds with a lower effective dose (ED50) against electroshock-induced seizures. nih.gov Furthermore, the introduction of a second aromatic ring tends to produce more potent compounds. nih.gov

The following table summarizes the anticonvulsant activity of some 4-aminobenzamide derivatives:

CompoundAnti-MES ED50 (mg/kg, ip in mice)TD50 (mg/kg, ip in mice)Protective Index (PI = TD50/ED50)
4-amino-N-amylbenzamide42.98--
4-amino-N-cyclohexylbenzamide--2.8
d,l-4-amino-N-(alpha-methylbenzyl)-benzamide18.02170.789.5
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)28.6 (µmol/kg)96.3 (µmol/kg)3.36

Data sourced from multiple studies. nih.govnih.gov

Molecular Recognition and Receptor Interaction Models

Molecular modeling and X-ray crystallography studies have provided insights into the conformational requirements for the anticonvulsant activity of N-phenylbenzamides. nih.gov Active compounds in this series tend to adopt a specific conformation where one ortho-methyl group is positioned near the amide NH group, and the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees relative to the central amide plane. nih.gov This consistent conformation is believed to facilitate the formation of crucial hydrogen bonds with the carbonyl oxygen atom of the amide group. nih.gov In contrast, inactive compounds often have conformations that hinder this hydrogen bonding interaction. nih.gov

Stabilization of Voltage-Dependent Sodium Channels

The primary mechanism of action for many anticonvulsant drugs, including derivatives of 4-aminobenzamide, involves the modulation of voltage-gated sodium channels. nih.govnih.govyoutube.com These channels are crucial for the generation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, these compounds can suppress the rapid and excessive firing of neurons that underlies seizures. youtube.com The interaction is thought to occur at a specific binding site within the channel pore. nih.gov Some aryl sulfonamide-based inhibitors, a related class of compounds, have been shown to bind to the voltage-sensor region of the fourth domain (VSD4) on the external side of the channel. nih.gov This interaction allosterically modulates channel function, providing a distinct mechanism from classic sodium channel blockers that bind within the pore. nih.gov

Enzyme Inhibition Studies

In addition to its effects on ion channels, 4-Amino-N-ethyl-N-phenylbenzamide and related structures have been investigated for their ability to inhibit specific enzymes, opening up other potential therapeutic avenues.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govwikipedia.orgnih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. wikipedia.orgyoutube.comyoutube.com The inhibition of DPP-IV by certain compounds prevents the degradation of incretins, thereby prolonging their activity, which leads to increased insulin (B600854) secretion in a glucose-dependent manner and reduced glucagon (B607659) levels. wikipedia.orgnih.gov The catalytic triad (B1167595) of DPP-IV, consisting of Ser630, Asp708, and His740, is the target for these inhibitors. oatext.com

While direct studies on this compound as a DPP-IV inhibitor are not extensively detailed in the provided context, the broader class of benzimidazole (B57391) and related heterocyclic derivatives has been shown to exhibit inhibitory activity against DPP-IV. nih.govnih.govmdpi.comresearchgate.net The mechanism of inhibition often involves interactions with key residues in the active site of the enzyme. mdpi.com

Computer-Aided Drug Design for Enzyme Targets

Computer-aided drug design (CADD) has been instrumental in the discovery and optimization of DPP-IV inhibitors. nih.govoatext.com Molecular docking studies are frequently employed to predict the binding modes of potential inhibitors within the DPP-IV active site and to understand the structure-activity relationships. nih.govnih.gov These computational approaches allow for the rational design of novel compounds with improved potency and selectivity. For example, CADD has been used to guide the synthesis of pyrazole- and piperazine-based DPP-IV inhibitors, leading to compounds with nanomolar inhibitory concentrations (IC50). mdpi.com

Antimicrobial and Antiviral Research

The core structure of 4-aminobenzamide has served as a scaffold for the development of various derivatives with a wide spectrum of antimicrobial and antiviral activities. Research in this area has focused on understanding the structural features that govern efficacy and selectivity against different pathogens.

Antimycobacterial Activity and Structural Determinants

While direct studies on the antimycobacterial properties of this compound are not extensively documented, research into related 4-aminobenzoic acid (PABA) and benzamide (B126) derivatives provides insights into the structural features that may contribute to such activity. The modification of PABA, a key metabolite in many bacteria, has yielded compounds with moderate antimycobacterial effects. nih.gov

Derivatives of 4-aminobenzoic acid have been shown to possess moderate antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) generally at or above 62.5 µM. nih.gov The antimycobacterial efficacy of benzamide derivatives is often linked to the nature and position of substituents on the aromatic rings. For instance, in a series of piperidine-4-carboxamides, which are structurally distinct but share the amide linkage, the presence of a trifluoromethyl group at the 4-position of a phenyl ring significantly enhanced activity against Mycobacterium abscessus. nih.gov Specifically, moving the trifluoromethyl group from the 4-position to the 3-position resulted in a decrease in potency. nih.gov

Furthermore, research on tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis has highlighted the importance of the amide unit in conferring antimycobacterial properties, with some derivatives showing potent activity by inhibiting the mycobacterial ATP synthase. nih.gov While these are not direct analogs of this compound, they underscore the potential for N-substituted benzamides to act as antimycobacterial agents.

Compound Class Target Organism Key Structural Features for Activity Reported Activity (MIC)
4-Aminobenzoic acid derivativesMycobacterium spp.Schiff base formation with various aldehydes. nih.gov≥ 62.5 µM nih.gov
Piperidine-4-carboxamidesM. abscessus4-trifluoromethylphenyl moiety. nih.gov1.5 µM for the 4-CF3 derivative. nih.gov
Tetrahydronaphthalene amidesM. tuberculosisTetrahydronaphthalene amide scaffold. nih.gov<1 µg/mL for potent analogs. nih.gov

Antifungal Activity and Compound Specificity

N-phenylbenzamides and other aminobenzamide derivatives have demonstrated notable antifungal properties. nih.govmdpi.com The antifungal potential of these compounds is influenced by the substituents on both the benzoyl and the aniline (B41778) moieties.

Studies on a series of N-phenylbenzamides revealed that these compounds can inhibit the growth of Candida albicans. nih.govmdpi.com The introduction of halogen substituents on the benzene (B151609) ring of benzamide derivatives has been shown to significantly enhance antifungal activity. nih.govresearchgate.net For example, in a series of benzamide derivatives containing a triazole moiety, compounds with fluorine or chlorine substituents on the benzene ring displayed improved efficacy against various phytopathogenic fungi. nih.gov Conversely, the presence of a methoxy (B1213986) or trifluoromethyl group at the 4-position tended to decrease antifungal activity. nih.gov

A naturally occurring aminobenzamide derivative, fusaribenzamide A, isolated from an endophytic fungus Fusarium sp., exhibited significant antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 11.9 µ g/disc . phcog.comphcog.com This finding highlights that the aminobenzamide scaffold can be a source of promising antifungal agents. phcog.comphcog.com

Compound/Compound Class Target Fungus Key Structural Features Noteworthy Activity
N-phenylbenzamidesCandida albicansCore N-phenylbenzamide structure. nih.govmdpi.comBroad-spectrum potential. mdpi.com
Benzamide-triazole derivativesAlternaria alternata, Alternaria solaniPresence of F or Cl on the benzene ring. nih.govEC50 of 1.77 µg/mL against A. alternata. nih.gov
Fusaribenzamide ACandida albicansNatural aminobenzamide derivative. phcog.comphcog.comMIC of 11.9 µ g/disc . phcog.comphcog.com

Antiviral Activity against Specific Pathogens (e.g., Enterovirus 71)

Derivatives of N-phenylbenzamide have emerged as potent inhibitors of Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications. nih.gov The antiviral mechanism of these compounds appears to be linked to the inhibition of intracellular processes during viral infection. cabidigitallibrary.org

In a study of novel N-phenylbenzamide compounds, several derivatives displayed significant activity against EV71, with IC50 values in the low micromolar range. nih.gov The structure-activity relationship revealed that the amide linker between the two aromatic rings is crucial for anti-EV71 activity. nih.gov Replacing the amide linker with a methylene group resulted in a significant loss of antiviral potency. nih.gov

Furthermore, modifications to the substituents on the phenyl rings were found to modulate the antiviral activity. For instance, altering a propionamido group to a methylamino group at the C3-position of one of the benzene rings led to an increase in antiviral potency. nih.gov Notably, the 4'-ethyl derivative of this series exhibited an IC50 of 0.95 µM, which was comparable to the positive control drug, pirodavir. nih.gov

Compound Derivative Virus IC50 (µM) Key Structural Feature
4'-ethyl N-phenylbenzamide derivativeEV710.95 ± 0.11 nih.govMethylamino group at C3 and 4'-ethyl group. nih.gov
Various N-phenylbenzamide derivativesEV71< 5.00 nih.govEssential amide linker. nih.gov

Photosynthesis Inhibition Mechanisms

The inhibitory activity of these compounds is strongly dependent on their lipophilicity and the electronic properties of the substituents on the aromatic ring. nih.gov For N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, it was found that electron-withdrawing substituents contribute to their PET-inhibiting activity. nih.gov These compounds are believed to act as PSII inhibitors, displacing QB from its binding site. nih.gov

The use of specific inhibitors is a key tool for studying the mechanisms of photosynthetic electron transport. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and phenanthroline are known to inhibit electron transport by competitively replacing the secondary quinone acceptor QB from its binding site on the D1-protein. redalyc.org This blockage of electron flow leads to a characteristic change in chlorophyll (B73375) a fluorescence, which can be measured to study the inhibitor's effect. redalyc.org Although not directly implicating this compound, the established mechanism of action for other amide-containing compounds suggests a potential, yet uninvestigated, role in photosynthesis inhibition.

Inhibitor Class Target Mechanism of Action
Amide-based herbicidesPhotosystem II (PSII)Inhibit photosynthetic electron transport by binding to the QB binding niche on the D1 protein. nih.gov
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamidesPhotosystem II (PSII)Inhibit PET, likely by displacing QB from its binding site. nih.gov
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU)Photosystem II (PSII)Competitively replaces QB from its binding site on the D1-protein, blocking electron flow to plastoquinone. redalyc.org
PhenanthrolinePhotosystem II (PSII)Competitively replaces QB from its binding site on the D1-protein. redalyc.org

Advanced Methodologies and Future Research Directions

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is paramount in modern chemical research. For a molecule like 4-Amino-N-ethyl-N-phenylbenzamide, this integrated approach can significantly accelerate the discovery and optimization of its potential applications. Computational studies, particularly those employing Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, conformational preferences, and reactivity.

A systematic computational screening of N-phenylbenzamide derivatives has demonstrated the framework's potential for applications such as molecular electronics, highlighting how asymmetric functionalization can induce desirable properties like electron transport rectification. By applying these computational methods to this compound, researchers can predict its behavior in various environments and design targeted experiments. For instance, molecular docking simulations could elucidate potential interactions with biological targets, such as enzymes or receptors, guiding the synthesis of more potent and selective derivatives. This predictive power, when combined with empirical data from laboratory synthesis and testing, creates a powerful feedback loop for rational molecular design.

Exploration of Novel Functional Group Derivatizations

The inherent structure of this compound, with its primary amino group and the potential for substitution on both phenyl rings, offers a rich playground for functional group derivatization. The exploration of these derivatizations is a key strategy for modulating the compound's physicochemical properties and, consequently, its biological activity or material characteristics.

Research on related N-phenylbenzamide scaffolds has shown that the introduction of different functional groups can lead to significant enhancements in activity. For example, the incorporation of imidazole (B134444) moieties has yielded derivatives with notable anticancer properties. Similarly, the strategic placement of halogen atoms or other electron-withdrawing or -donating groups can fine-tune the electronic properties of the molecule, which is crucial for applications in materials science. A systematic approach to derivatizing the amino group of this compound or introducing substituents to the phenyl rings could lead to the discovery of novel compounds with tailored functionalities.

Derivative Class Potential Functional Groups Anticipated Properties Reference
Imidazole-basedSubstituted imidazolesAnticancer activity
HalogenatedFluorine, Chlorine, BromineModified electronic properties, enhanced binding affinity
Urea-basedSubstituted ureasEnzyme inhibition

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound, both in isolation and in complex environments, is crucial for elucidating its mechanism of action and for the rational design of improved analogues. Advanced characterization techniques are indispensable for probing these dynamic processes at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide detailed information about the molecule's conformation and its interactions with other molecules in solution. For studying the binding of N-phenylbenzamide derivatives to biological targets like DNA, techniques such as UV-Vis spectroscopy and circular dichroism are invaluable for quantifying binding affinities and modes of interaction. Furthermore, advanced mass spectrometry techniques can be employed to study the gas-phase reactivity of these compounds, offering insights into their intrinsic chemical properties.

Technique Information Gained Application Reference
Nuclear Magnetic Resonance (NMR)Conformational analysis, intermolecular interactionsStructural elucidation, binding studies
UV-Vis SpectroscopyBinding affinityQuantifying interactions with biological targets
Circular DichroismChanges in secondary structure of macromolecules upon bindingElucidating binding modes to DNA or proteins
Mass SpectrometryGas-phase reactivity, fragmentation patternsMechanistic studies, structural confirmation

Development of High-Throughput Screening for Structure-Function Elucidation

To efficiently explore the vast chemical space made accessible through derivatization, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid evaluation of large libraries of compounds, enabling the identification of "hits" with desired biological or material properties. For N-phenylbenzamide derivatives, HTS has been successfully employed to identify potent and selective inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase, a key target in antimalarial drug discovery.

Developing a robust HTS assay for this compound and its derivatives would involve the miniaturization and automation of a relevant biological or physical assay. This could range from cell-based assays measuring cytotoxicity or a specific cellular response to biochemical assays monitoring the inhibition of a target enzyme. The data generated from HTS, when combined with computational modeling, can facilitate the development of quantitative structure-activity relationships (QSAR), providing a deeper understanding of the molecular features that govern the desired function.

Design of Multi-Functional N-Phenylbenzamide Architectures

The N-phenylbenzamide scaffold is not limited to displaying a single function. A forward-looking research direction is the design of multi-functional architectures, where different functionalities are integrated into a single molecule. This can be achieved by conjugating the this compound core with other chemical moieties known to possess complementary properties.

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-N-ethyl-N-phenylbenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves acylation of amines with activated benzoyl derivatives. For example, 4-nitro intermediates can be reduced catalytically using hydrogen gas and Raney-Ni to yield the amino group . Key steps include:
  • Acylation : Reacting 4-nitrobenzoyl chloride with N-ethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Reduction : Catalytic hydrogenation of the nitro group to an amine using Pd/C or Raney-Ni in methanol, yielding ~75% purity .
  • Characterization : Intermediates are validated via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (amide carbonyl at ~168 ppm), and HR-MS (e.g., [M+H]+^+ at m/z 255.12) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • 1H^1H-NMR : Aromatic protons from the benzamide moiety appear as doublets (δ 7.5–8.0 ppm), while the ethyl group shows a triplet for CH3_3 (δ 1.2 ppm) and a quartet for N-CH2_2 (δ 3.4 ppm) .
  • HR-MS : Molecular ion peaks ([M+H]+^+) at m/z 255.12 confirm the molecular formula C15_{15}H16_{16}N2_2O .
  • Melting Point : Typically ranges between 120–190°C, depending on purity and crystallinity .

Q. What are the critical considerations when designing a crystallization protocol for this compound to obtain high-quality X-ray diffraction data?

  • Methodological Answer : Use slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals. SHELX software is recommended for structure refinement, particularly for resolving hydrogen bonding between the amide NH and adjacent aromatic rings . Key parameters:
  • Solvent selection to avoid polymorphism.
  • Temperature control (±0.1°C) during crystal growth .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:
  • Catalyst Loading : Higher Raney-Ni concentrations (10–15 wt%) improve nitro-group reduction efficiency .
  • Solvent Effects : DCM or DMF enhances acylation kinetics compared to THF .
  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to amine minimizes side products .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. What strategies are recommended for resolving contradictions in NMR data when analyzing structurally similar benzamide derivatives?

  • Methodological Answer :
  • Comparative Analysis : Overlay 1H^1H-NMR spectra of analogs (e.g., N-ethyl vs. N-propyl derivatives) to identify substituent-specific shifts .
  • Advanced Software : Use tools like MestReNova for peak deconvolution or global fitting of 2D NMR (e.g., HSQC) to resolve overlapping signals .
  • Isotopic Labeling : Introduce 15N^{15}N-labels to track amide proton exchange rates in D2_2O .

Q. How can computational modeling aid in predicting the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial acps-pptase, a target for antimicrobial agents. The trifluoromethyl group (if present) enhances hydrophobic interactions .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data from enzyme inhibition assays .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories in GROMACS .

Q. What experimental approaches are suitable for investigating the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. The ethyl group reduces oxidative metabolism compared to methyl analogs .
  • Metabolite ID : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives .
  • Plasma Stability : Measure half-life in PBS (pH 7.4) at 37°C; amide bonds typically show >6-hour stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.